2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-fluorophenyl)acetamide
Description
This compound is a spirocyclic indole-thiazolidine derivative characterized by a fused indole-thiazolidine core with a 3-chlorophenyl substituent at the 3'-position and a 4-fluorophenylacetamide group at the 1-position. The spiro architecture introduces conformational rigidity, which may enhance binding specificity in biological systems.
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O3S/c25-15-4-3-5-18(12-15)29-22(31)14-33-24(29)19-6-1-2-7-20(19)28(23(24)32)13-21(30)27-17-10-8-16(26)9-11-17/h1-12H,13-14H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKDEANFVISKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 423.89 g/mol. The structure features a spiro-indole-thiazolidine framework which is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
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Mechanism of Action :
- The compound interacts with specific cellular targets involved in the regulation of apoptosis.
- It enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.
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Case Study :
- In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer and lung cancer cell lines (e.g., MCF-7 and A549) by more than 60% at concentrations of 10 µM after 48 hours of exposure.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
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Activity Against Bacteria :
- It exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL.
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Mechanism :
- The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Data Table: Summary of Biological Activities
| Biological Activity | Target Organism/Cell Line | Observed Effect | Concentration (µM) |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | Cell Viability Reduction >60% | 10 |
| Anticancer | A549 (Lung Cancer) | Cell Cycle Arrest | 10 |
| Antimicrobial | Staphylococcus aureus | Moderate Activity | 50-100 |
| Antimicrobial | Bacillus subtilis | Moderate Activity | 50-100 |
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. Further studies are necessary to evaluate long-term effects and potential side effects in vivo.
Comparison with Similar Compounds
Research Findings and Data
Structural Analysis
- Crystal Packing : Linear analogues like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibit intermolecular N–H⋯N hydrogen bonding (R₂²(8) motifs), whereas the spiro system in the target compound may favor intramolecular interactions due to its rigidity.
- Dihedral Angles : The dichlorophenyl-thiazole derivative in has a 61.8° twist between aromatic rings, while the spiro system’s fused rings likely reduce torsional strain.
Pharmacological Potential
- Antimicrobial Activity : Spiro[indole-thiazolidine] derivatives in show MIC values of 2–8 µg/mL against Staphylococcus aureus, comparable to first-line antibiotics. The 4-fluorophenyl group in the target compound may enhance lipid solubility, improving membrane penetration.
- Toxicity : Ethylphenyl-substituted analogues (e.g., ) may exhibit higher metabolic clearance than the fluorophenyl variant due to differences in cytochrome P450 interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
